![molecular formula C10H17NO3 B1203358 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID CAS No. 59178-92-6](/img/structure/B1203358.png)
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol It is characterized by the presence of a hexanoic acid backbone with an amino group substituted by a 2-methyl-1-oxoallyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID typically involves the reaction of hexanoic acid with an appropriate amine derivative. One common method involves the use of 2-methyl-1-oxoallyl chloride, which reacts with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield .
化学反応の分析
Types of Reactions
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amines and amides.
科学的研究の応用
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
- 6-[(2-METHYL-1-OXO-2-PROPENYL)AMINO]HEXANOIC ACID
- 2-AMINO-6-(METHYLTHIO)HEXANOIC ACID
Uniqueness
6-[(2-METHYL-1-OXOALLYL)AMINO]HEXANOIC ACID is unique due to its specific structural features, such as the 2-methyl-1-oxoallyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it valuable for specialized applications .
特性
CAS番号 |
59178-92-6 |
|---|---|
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
6-(2-methylprop-2-enoylamino)hexanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-8(2)10(14)11-7-5-3-4-6-9(12)13/h1,3-7H2,2H3,(H,11,14)(H,12,13) |
InChIキー |
FSFFIYOYBDBDMQ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NCCCCCC(=O)O |
正規SMILES |
CC(=C)C(=O)NCCCCCC(=O)O |
| 59178-92-6 | |
同義語 |
6-(methacryloylamino)hexanoic acid 6-methacrylamidohexanoic acid |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)
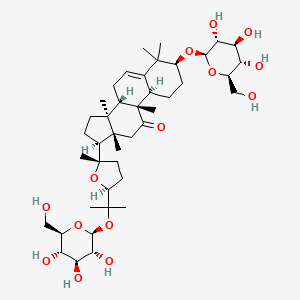



![1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine](/img/structure/B1203281.png)
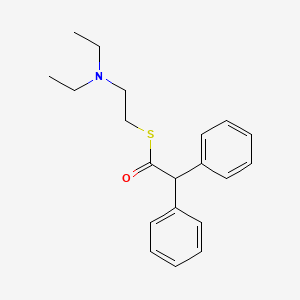

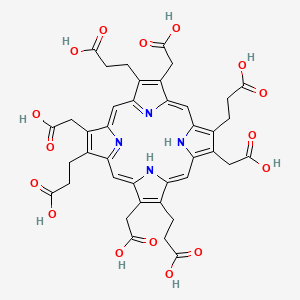
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/no-structure.png)
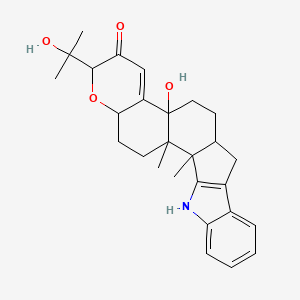
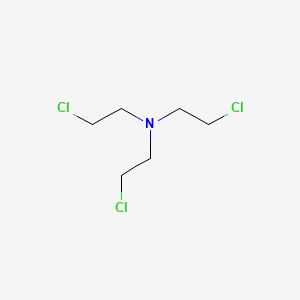
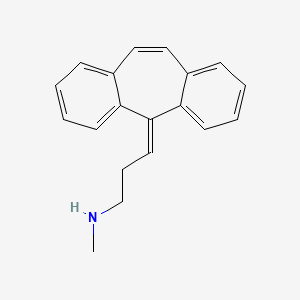
![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
